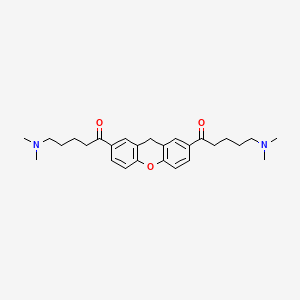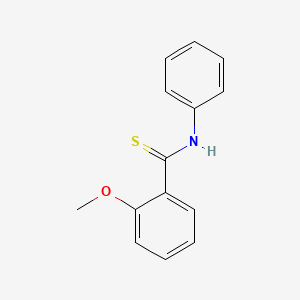
2-Methoxy-N-phenylbenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to a benzene ring, with a carbothioamide functional group (-CSNH2) at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-phenylbenzene-1-carbothioamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with aniline in the presence of a base, such as pyridine, to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-N-phenylbenzene-1-carbothioamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioamide group is crucial for this interaction, as it can form strong hydrogen bonds and coordinate with metal ions in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzamide: Similar structure but lacks the thioamide group.
N-Phenylbenzamide: Similar structure but lacks the methoxy group.
2-Methoxy-N-phenylbenzamide: Similar structure but has a carbonyl group instead of a thioamide group.
Uniqueness
2-Methoxy-N-phenylbenzene-1-carbothioamide is unique due to the presence of both the methoxy and thioamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its analogs.
Propriétés
Numéro CAS |
38421-69-1 |
|---|---|
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
2-methoxy-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NOS/c1-16-13-10-6-5-9-12(13)14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,17) |
Clé InChI |
VXTPACKRBWWCKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


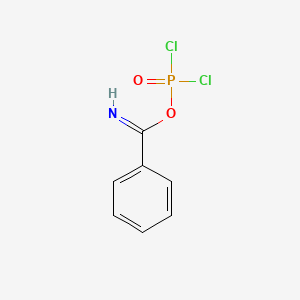
![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)
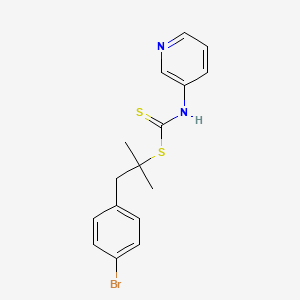
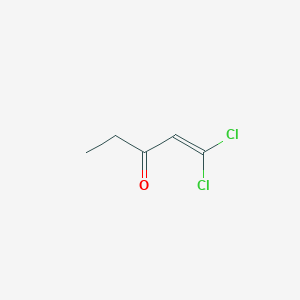
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
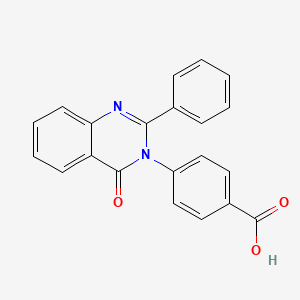

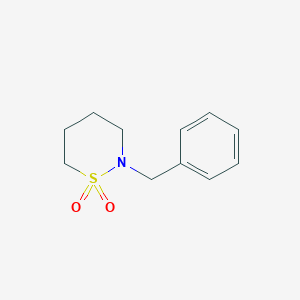
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
